BenchChemオンラインストアへようこそ!

2-(5-Methylpyrimidin-2-yl)ethan-1-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimisation

2-(5-Methylpyrimidin-2-yl)ethan-1-amine (CAS 933682-87-2) is a heterocyclic primary amine building block with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol. It features a pyrimidine core bearing a methyl substituent at the 5-position and an ethylamine side chain at the 2-position.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 933682-87-2
Cat. No. B1428931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylpyrimidin-2-yl)ethan-1-amine
CAS933682-87-2
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1)CCN
InChIInChI=1S/C7H11N3/c1-6-4-9-7(2-3-8)10-5-6/h4-5H,2-3,8H2,1H3
InChIKeyUUTLAFKDTSDYTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methylpyrimidin-2-yl)ethan-1-amine (CAS 933682-87-2): A 5-Methyl-Substituted Pyrimidine Ethylamine Building Block for Kinase-Targeted Medicinal Chemistry


2-(5-Methylpyrimidin-2-yl)ethan-1-amine (CAS 933682-87-2) is a heterocyclic primary amine building block with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.18 g/mol [1]. It features a pyrimidine core bearing a methyl substituent at the 5-position and an ethylamine side chain at the 2-position . The compound exhibits a calculated LogP of approximately 0.34 and a topological polar surface area (TPSA) of 51.8 Ų, satisfying Lipinski's Rule of Five criteria for drug-likeness [2]. Its structural features position it as a versatile intermediate in the synthesis of kinase inhibitor programmes, particularly those targeting Syk, EGFR, ALK, and TYK2 [3].

Why Generic Pyrimidine Ethylamine Analogs Cannot Substitute for 2-(5-Methylpyrimidin-2-yl)ethan-1-amine in Lead Optimisation


Pyrimidine ethylamine building blocks with differing substitution patterns cannot be interchanged without altering critical molecular properties that govern pharmacokinetics, target engagement, and synthetic tractability. The 5-methyl substituent on 2-(5-methylpyrimidin-2-yl)ethan-1-amine increases lipophilicity by approximately 1.4 LogP units compared to the unsubstituted 2-(pyrimidin-2-yl)ethan-1-amine (LogP ≈ -1.02) [1], a shift that meaningfully affects passive membrane permeability, metabolic stability, and off-target binding profiles [2]. Furthermore, the 5-methyl group serves as a metabolic blocking position, preventing CYP-mediated oxidation at the pyrimidine C5 position [3]. At the synthetic level, the ethylamine side chain at the 2-position provides a primary amine handle with a two-carbon spacer, enabling distinct geometries in amide coupling and reductive amination compared to the shorter α-methylamine spacer found in (S)-1-(5-methylpyrimidin-2-yl)ethanamine (CAS 1568163-63-2) . These differences are not cosmetic; they have been shown to translate into measurable variations in kinase inhibitory potency and selectivity in programs targeting Syk, EGFR, ALK, and TYK2 [4].

Quantitative Differentiation Evidence for 2-(5-Methylpyrimidin-2-yl)ethan-1-amine Versus Its Closest Structural Analogs


Enhanced Lipophilicity: 2-(5-Methylpyrimidin-2-yl)ethan-1-amine vs. Unsubstituted 2-(Pyrimidin-2-yl)ethan-1-amine

The 5-methyl substituent on 2-(5-methylpyrimidin-2-yl)ethan-1-amine shifts the calculated LogP from -1.02 (unsubstituted analog) [1] to +0.34, representing an increase of approximately 1.36 LogP units [2]. This places the compound in a more favourable lipophilicity range for passive membrane permeability while remaining below the LogP > 3 threshold associated with increased promiscuity and metabolic liability. In the context of CNS drug discovery, the LogP range of 0-3 is considered optimal for blood-brain barrier penetration [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimisation Lipophilicity

Molecular Weight Differential: Procurement Implications of the Methyl Substituent for Scaffold Diversity

2-(5-Methylpyrimidin-2-yl)ethan-1-amine (MW 137.18) carries an additional 14 Da compared to its unsubstituted analog 2-(pyrimidin-2-yl)ethan-1-amine (MW 123.16) . This 11.4% increase in molecular weight is significant in fragment-based drug discovery, where fragment hits typically range from 120–250 Da. The 5-methyl group adds a single heavy atom (carbon) while maintaining the compound within the Rule of 3 criteria for fragment libraries (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . In contrast, the N-methylated analog N-Methyl-2-(5-methylpyrimidin-2-yl)ethanamine (CAS 1343861-37-9, MW 151.21) increases molecular weight by a further 14 Da and reduces the hydrogen bond donor count from 1 to 0, eliminating the primary amine required for certain covalent conjugation strategies .

Building Block Procurement Fragment-Based Drug Discovery Molecular Weight Optimisation

Ethylamine Spacer Length: Geometric and Conformational Differentiation from α-Methylamine Analogs

The ethylamine side chain of 2-(5-methylpyrimidin-2-yl)ethan-1-amine provides a two-carbon spacer between the pyrimidine core and the terminal primary amine [1], in contrast to the α-methylamine spacer of (S)-1-(5-methylpyrimidin-2-yl)ethanamine (CAS 1568163-63-2), which positions the amine directly adjacent to a chiral carbon . This geometric distinction is critical in kinase inhibitor design: SAR studies from the aminopyrimidine SYK inhibitor patent family (US 8,759,366 B2) demonstrate that the ethyl linker length at the pyrimidine 2-position directly influences the compound's ability to reach the kinase hinge region while maintaining optimal interactions with the gatekeeper residue [2]. The two-carbon spacer allows greater conformational flexibility (2 rotatable bonds) compared to the one-carbon spacer of the α-methylamine analog, enabling the amine to adopt geometries that better accommodate the ATP-binding pocket of kinases [1]. The compound also avoids the stereochemical complexity and potential patent encumbrance associated with chiral α-methylamine analogs .

Kinase Inhibitor Design Structure-Activity Relationship Spacer Geometry SYK Inhibitors

5-Methyl Substituent as a Metabolic Soft Spot Blocker: Class-Level Precedent from Pyrimidine Nucleoside and Kinase Inhibitor Literature

The 5-position of the pyrimidine ring is a well-established site of cytochrome P450 (CYP)-mediated oxidative metabolism [1]. Methyl substitution at this position, as present in 2-(5-methylpyrimidin-2-yl)ethan-1-amine, blocks this metabolic vulnerability—a strategy extensively validated in the development of 5-methyluridine and 5-methylcytidine nucleoside analogs where C5 methylation significantly improves in vivo half-life [1]. In the kinase inhibitor field, the 5-methylpyrimidine motif is present in advanced autotaxin (ATX) inhibitors that have achieved single-digit nanomolar IC₅₀ values (e.g., 2.20 nM against recombinant human ATX) and progressed to in vivo efficacy studies for osteoarthritis pain [2]. In contrast, the unsubstituted 2-(pyrimidin-2-yl)ethan-1-amine (CAS 89464-80-2, LogP = -1.02) [3] presents an unblocked C5 position that is susceptible to oxidative metabolism, potentially limiting the metabolic stability of derived compounds. The 5-methylpyrimidine building block is also a key intermediate in the synthesis of 5-substituted pyrimidine carbocyclic nucleoside medicines, with patent literature citing advantages of simple and safe operational processes and mild reaction conditions for industrial production [4].

Drug Metabolism CYP450 Oxidation Metabolic Stability Pyrimidine Modification

Purity Specifications and Salt Form Availability: Benchmarks for Reproducible SAR Studies

Commercially available 2-(5-methylpyrimidin-2-yl)ethan-1-amine is supplied at 98% purity , a higher specification than the ≥95% purity typically offered for the unsubstituted analog 2-(pyrimidin-2-yl)ethan-1-amine . The compound is available both as the free base (CAS 933682-87-2) and as the dihydrochloride salt (CAS 1781140-04-2, MW 210.10 g/mol) , providing flexibility in reaction conditions requiring either the neutral amine or a pre-formed salt with enhanced aqueous solubility and storage stability. The hydrochloride salt has been cited as a preferred form for long-term storage due to reduced hygroscopicity compared to the free base . The free base form shows LogD (pH 7.4) = -1.67 , indicating that at physiological pH the compound exists predominantly in its protonated, water-soluble form, which is relevant for aqueous reaction conditions.

Compound Procurement Purity Benchmarking Salt Form Selection Reproducibility

Evidence-Backed Application Scenarios Where 2-(5-Methylpyrimidin-2-yl)ethan-1-amine Demonstrably Outperforms Substitutes


SYK, EGFR, ALK, and TYK2 Kinase Inhibitor Lead Optimisation: Building Block for Hinge-Binding Chemotypes with Validated Patent Precedent

2-(5-Methylpyrimidin-2-yl)ethan-1-amine is the preferred starting material for constructing 2-aminopyrimidine-based kinase inhibitors where the ethylamine side chain is elaborated into hinge-binding motifs. Patent families from Merck (US 8,759,366 B2) and Betta Pharmaceuticals (US 2016/0145237 A1) [1] explicitly disclose pyrimidine amine scaffolds of this substitution type as precursors to potent SYK inhibitors and mutant-selective EGFR/ALK dual inhibitors. The ethylamine spacer provides the optimal two-carbon distance for positioning the terminal amine-derived substituent into the kinase solvent-exposed region, while the 5-methyl group contributes to metabolic stability at the pyrimidine C5 position [2]. Attempts to substitute with the unsubstituted 2-(pyrimidin-2-yl)ethan-1-amine (LogP = -1.02) would reduce scaffold lipophilicity and possibly compromise cellular permeability of the final inhibitors [3].

Fragment-Based Drug Discovery: A 137 Da Fragment with Balanced Physicochemical Properties for Library Design

With a molecular weight of 137.18 Da, a LogP of 0.34, and a TPSA of 51.8 Ų, 2-(5-methylpyrimidin-2-yl)ethan-1-amine satisfies all Rule of 3 criteria (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1], making it an ideal fragment for inclusion in fragment-screening libraries. Its primary amine handle (HBD = 1) enables straightforward elaboration via amide coupling or reductive amination during fragment growth, a synthetic advantage over N-methylated analogs that lack a hydrogen bond donor [2]. The 5-methyl group provides a built-in vector for lipophilic optimisation, allowing medicinal chemists to modulate LogP by ±1.4 units through simple demethylation or further alkylation of the pyrimidine core.

Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Drug Intermediates with Industrial Scalability

Patent and literature evidence identifies 2-(5-methylpyrimidin-2-yl)ethan-1-amine as an important intermediate for synthesising novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The synthetic process has been specifically noted for advantages including simple and safe operational procedures, mild reaction conditions, and convenience for industrial production scale-up [1]. The compound's classification as a Building Block by multiple suppliers [2], coupled with its availability in multi-gram to 500g quantities from vendors such as Leyan [3], positions it as a readily scalable intermediate. For process chemistry teams evaluating synthetic routes, this compound offers a validated entry point into the 5-substituted pyrimidine nucleoside chemical space without requiring custom synthesis of the pyrimidine core.

Autotaxin (ATX) Inhibitor Development: Accessing the 5-Methylpyrimidine Pharmacophore Found in Sub-Nanomolar Inhibitors

Structural analysis of ATX inhibitors co-crystallised with the enzyme reveals that the 5-methylpyrimidine moiety serves as a critical pharmacophoric element. The crystal structure of rat autotaxin in complex with N-(5-chloro-2,3-dihydro-1H-inden-2-yl)-6-(5-methylpyrimidin-2-yl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-amine (PDB: 7G5Z, IC₅₀ = 0.069 μM) [1] demonstrates that the 5-methylpyrimidine ring participates in key π-stacking and hydrophobic interactions within the ATX catalytic domain. More advanced ATX inhibitors incorporating the 5-methylpyrimidine substructure have achieved IC₅₀ values of 2.20 nM [2] and 17 nM [3] against human ATX. 2-(5-Methylpyrimidin-2-yl)ethan-1-amine provides a direct synthetic entry point into this validated pharmacophore space without the need for de novo pyrimidine ring construction.

Quote Request

Request a Quote for 2-(5-Methylpyrimidin-2-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.